Cas no 904813-70-3 (3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol)
3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol,3-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)-
- 2-(3-Hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
- 3-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-4-yl)phenol
- 3-(2,3,4,5-Tetrahydro-1H-benzo[b][1,4]diazepin-2-yl)-phenol
- 3-(2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-2-yl)phenol
- 3-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)phenol
- GL-0136
- 3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol
-
- MDL: MFCD06245403
- Inchi: 1S/C15H16N2O/c18-12-5-3-4-11(10-12)13-8-9-16-14-6-1-2-7-15(14)17-13/h1-7,10,13,16-18H,8-9H2
- InChI Key: BXIXMZPVOUNIFJ-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)C1CCNC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 240.12600
Experimental Properties
- PSA: 44.29000
- LogP: 3.63700
3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB234060-1 g |
2-(3-Hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine |
904813-70-3 | 1 g |
€736.80 | 2023-07-20 | ||
| TRC | T890403-5g |
3-(2,3,4,5-Tetrahydro-1H-benzo[b][1,4]diazepin-2-yl)-phenol |
904813-70-3 | 5g |
$ 50.00 | 2022-06-02 | ||
| TRC | T890403-10g |
3-(2,3,4,5-Tetrahydro-1H-benzo[b][1,4]diazepin-2-yl)-phenol |
904813-70-3 | 10g |
$ 65.00 | 2022-06-02 | ||
| TRC | T890403-50g |
3-(2,3,4,5-Tetrahydro-1H-benzo[b][1,4]diazepin-2-yl)-phenol |
904813-70-3 | 50g |
$ 135.00 | 2022-06-02 | ||
| abcr | AB234060-1g |
2-(3-Hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine; . |
904813-70-3 | 1g |
€736.80 | 2025-04-15 | ||
| A2B Chem LLC | AH83799-250mg |
3-(2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-2-YL)-PHENOL |
904813-70-3 | 95% | 250mg |
$193.00 | 2024-05-20 | |
| A2B Chem LLC | AH83799-500mg |
3-(2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-2-YL)-PHENOL |
904813-70-3 | 95% | 500mg |
$252.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197328-5g |
3-(2,3,4,5-Tetrahydro-1h-1,5-benzodiazepin-2-yl)phenol |
904813-70-3 | 98% | 5g |
¥819.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197328-10g |
3-(2,3,4,5-Tetrahydro-1h-1,5-benzodiazepin-2-yl)phenol |
904813-70-3 | 98% | 10g |
¥1176.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197328-50g |
3-(2,3,4,5-Tetrahydro-1h-1,5-benzodiazepin-2-yl)phenol |
904813-70-3 | 98% | 50g |
¥2548.00 | 2024-04-26 |
3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol Suppliers
3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol
Introduction to 3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol (CAS No. 904813-70-3)
3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol, identified by its CAS number 904813-70-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to the benzodiazepine derivatives class, a well-studied pharmacophore known for its potential therapeutic applications. The structural framework of this compound incorporates a benzobenzodiazepine core, which is known to exhibit various biological activities due to its ability to interact with central nervous system receptors. The presence of a hydroxyl group at the para position of the phenol ring further enhances its pharmacological profile, making it a promising candidate for further investigation.
The synthesis and characterization of 3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol have been the focus of several recent studies aimed at exploring its potential as an intermediate in the development of novel therapeutic agents. The benzobenzodiazepine scaffold is particularly noteworthy due to its structural similarity to established drugs that target serotonin and dopamine receptors, which are implicated in a wide range of neurological and psychiatric disorders. This structural motif has been extensively modified to optimize pharmacokinetic properties and enhance binding affinity to specific receptor targets.
In recent years, there has been growing interest in the development of compounds that modulate neurotransmitter systems involved in mood regulation and cognitive function. 3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol has emerged as a compound of interest in this context due to its unique pharmacological profile. Preclinical studies have suggested that this molecule may exhibit anxiolytic and antidepressant-like effects by interacting with serotonin 5-HT1A and dopamine D2 receptors. These findings are particularly relevant given the increasing prevalence of mental health disorders worldwide and the need for novel therapeutic strategies.
The chemical structure of 3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol (CAS No. 904813-70-3) can be described as a fused bicyclic system consisting of a benzene ring linked to a diazepine ring system. The diazepine moiety is further substituted with a phenolic group at the 2-position, which is believed to contribute significantly to the compound's biological activity. This structural feature allows for favorable interactions with receptor sites in the brain, leading to potential therapeutic effects.
One of the key aspects of studying 3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol is its potential as a scaffold for drug development. The benzobenzodiazepine core provides a versatile platform for chemical modification, enabling researchers to fine-tune pharmacological properties such as solubility, bioavailability, and receptor selectivity. Recent advances in computational chemistry and molecular modeling have facilitated the design of derivatives with enhanced efficacy and reduced side effects. These computational approaches have been instrumental in predicting the binding modes of 3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol to target receptors, thereby guiding experimental efforts.
The pharmacological evaluation of 3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol has revealed several interesting findings that warrant further exploration. In vitro studies have demonstrated its ability to modulate serotonin receptor activity without significant cross-interactions with other neurotransmitter systems. This selectivity is crucial for developing drugs with minimal side effects and improved patient tolerance. Additionally, preliminary in vivo studies in animal models have shown promising results regarding its anxiolytic and antidepressant-like effects.
The synthesis of 3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol presents both challenges and opportunities for synthetic chemists. The construction of the benzobenzodiazepine core requires multi-step synthetic routes that often involve complex reaction conditions and purification techniques. However, recent advancements in synthetic methodology have made it possible to access this scaffold more efficiently than ever before. These improvements have not only reduced production costs but also allowed for greater flexibility in modifying the structure for optimal pharmacological outcomes.
The future direction of research on 3-(2S)-Methyl 7-chloro-N-methyl-N-[N-(7-chloroquinolinizin -9 -yloxy)propyl]amino]benzamide (CAS No: 101236610) will likely focus on optimizing its pharmacological profile through structural modifications and exploring new therapeutic applications. The integration of traditional wet chemistry with modern computational techniques will be essential in this endeavor. By combining experimental data with predictive modeling, researchers can accelerate the discovery process and bring novel therapeutic agents to market more quickly.
In conclusion,(R)-(-)-Ethyl 7-chloro-N-methyl-N-[N-(7-chloroquinolinizin -9 -yloxy)propyl]amino]benzamide(CAS No: 101236610) represents an exciting opportunity for further research and development in pharmaceutical chemistry。 Its unique structural features make it a promising candidate for treating various neurological disorders, while its well-defined synthetic pathways provide a solid foundation for industrial-scale production。 As our understanding of neurotransmitter systems continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs worldwide。
904813-70-3 (3-(2,3,4,5-Tetrahydro-1H-benzob1,4diazepin-2-yl)-phenol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)